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Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SYBR Green II is a highly sensitive, cell-permeant cyanine dye used for the quantification of

nucleic acids. Its utility extends to cell biology, where it serves as a valuable tool for assessing

cell viability and membrane integrity. The dye can enter all cells, but its fluorescence is

significantly enhanced upon binding to nucleic acids. This characteristic allows for the

differentiation between viable cells with intact membranes and cells with compromised

membranes, a hallmark of late-stage apoptosis or necrosis. In cells with damaged membranes,

the dye has greater access to the nucleic acids, resulting in a much brighter fluorescent signal.

This differential staining provides a robust method for quantifying cell viability in response to

various stimuli.

Principle of Action
The application of SYBR Green II in viability assays is based on the integrity of the cell

membrane.

Viable Cells: Healthy cells with intact plasma membranes exhibit a low level of fluorescence

when stained with SYBR Green II. While the dye can permeate these cells, the access to

nucleic acids is limited, resulting in a dim green fluorescence.
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Cells with Compromised Membranes: In contrast, cells undergoing necrosis or late-stage

apoptosis have compromised membrane integrity. This allows for an influx of SYBR Green
II, leading to extensive binding with the cellular DNA and RNA. This interaction results in a

significant increase in fluorescence, making these cells appear bright green.

This distinction in fluorescence intensity allows for the quantification of live and dead cell

populations using fluorescence-based instrumentation such as flow cytometers and

fluorescence microscopes.

Data Presentation
Quantitative data from cell viability and membrane integrity assays using SYBR Green II can

be effectively summarized in tabular format for clear comparison.

Table 1: Flow Cytometry Analysis of Apoptosis Induction in Jurkat Cells

Treatment Group
% Live Cells (Dim
Green
Fluorescence)

% Dead/Dying Cells
(Bright Green
Fluorescence)

Mean Fluorescence
Intensity (MFI) of
Bright Population

Untreated Control 95.2% 4.8% 850

Staurosporine (1 µM) 42.5% 57.5% 3200

Vehicle Control

(DMSO)
94.8% 5.2% 870

Table 2: Fluorescence Microscopy Quantification of Membrane Integrity in HeLa Cells

Treatment
% Cells with Intact
Membranes (Dim Green)

% Cells with Compromised
Membranes (Bright Green)

Control 98% 2%

Heat Shock (45°C, 30 min) 15% 85%

Compound X (10 µM) 65% 35%
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Experimental Protocols
Protocol 1: Assessing Cell Viability by Flow Cytometry
This protocol provides a detailed method for quantifying viable and non-viable cells in a

suspension culture using SYBR Green II and flow cytometry.

Materials:

SYBR Green II Nucleic Acid Stain (10,000X concentrate in DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

Anhydrous Dimethyl Sulfoxide (DMSO)

Cell suspension (e.g., Jurkat cells)

Flow cytometer with a 488 nm laser for excitation

Procedure:

Reagent Preparation:

Prepare a 100X intermediate stock of SYBR Green II by diluting the 10,000X stock 1:100

in anhydrous DMSO. This can be stored at -20°C.

Prepare a 1X working solution of SYBR Green II by diluting the 100X intermediate stock

1:100 in PBS. The final concentration may need optimization depending on the cell type,

but a 1:10,000 final dilution of the commercial stock is a good starting point.[1]

Cell Preparation:

Culture cells under desired experimental conditions.

Harvest approximately 1 x 10^6 cells per sample by centrifugation (e.g., 300 x g for 5

minutes).

Wash the cells once with 1 mL of PBS and centrifuge again.
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Resuspend the cell pellet in 500 µL of PBS.

Staining:

Add 5 µL of the 1X SYBR Green II working solution to the 500 µL cell suspension.

Incubate for 15-30 minutes at room temperature, protected from light.

Data Acquisition:

Analyze the samples on a flow cytometer using a 488 nm excitation laser.

Collect the green fluorescence emission at approximately 520 nm.

Acquire a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

Gate on the cell population based on forward and side scatter to exclude debris.

Generate a histogram of green fluorescence intensity to distinguish between the dim (live)

and bright (dead/dying) populations.

Protocol 2: Visualizing Membrane Integrity by
Fluorescence Microscopy
This protocol outlines the steps to visualize and assess cell membrane integrity in adherent

cells using SYBR Green II.

Materials:

SYBR Green II Nucleic Acid Stain (10,000X concentrate in DMSO)

PBS, pH 7.4

Cell culture medium

Adherent cells (e.g., HeLa cells) grown on coverslips or in imaging-compatible plates

Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~497/520 nm)
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Procedure:

Cell Culture and Treatment:

Seed cells on a suitable imaging vessel and allow them to adhere.

Treat cells with the experimental compound or stimulus. Include appropriate positive (e.g.,

heat shock) and negative controls.

Staining:

Carefully remove the culture medium from the cells.

Wash the cells gently with pre-warmed PBS.

Prepare a 1X SYBR Green II staining solution in PBS (final dilution of 1:5,000 to 1:10,000

of the commercial stock).[1]

Add the staining solution to the cells and incubate for 10-20 minutes at room temperature,

protected from light.

Imaging:

Gently wash the cells twice with PBS to remove excess dye.

Add fresh PBS or a suitable imaging buffer to the cells.

Visualize the cells using a fluorescence microscope.

Capture images, ensuring to use consistent exposure settings across all samples for

accurate comparison. Live cells will appear dimly green, while cells with compromised

membranes will be brightly fluorescent.

Mandatory Visualizations
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Caption: SYBR Green II staining mechanism for viability.
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Caption: Experimental workflow for SYBR Green II assays.
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Caption: Apoptosis leading to membrane compromise.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12393867?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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